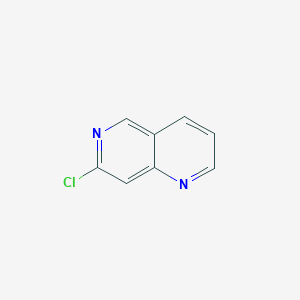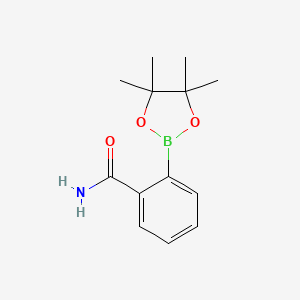
2-(2,5-二甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼烷
描述
2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DMTMD) is a new class of organoboron compound that has recently been synthesized and studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. DMTMD has been found to possess a wide range of interesting properties, including high solubility in organic solvents, strong Lewis acidity, and low reactivity to air and moisture. This has led to a growing interest in DMTMD as a potential platform for the development of new synthetic methods, materials, and pharmaceuticals.
科学研究应用
钯催化的硅硼化
Chang 等人(2005 年)的一项研究描述了一种从丙二烯和 2-(二甲基苯基甲硅烷基)-4,4,5,5-四甲基[1,3,2]二氧杂硼烷合成各种 2-甲硅烷基烯丙基硼酸酯的方法。该过程由钯络合物催化,其高区域选择性和立体选择性值得注意。研究表明,该方法可用于合成均烯醇,展示了该化合物在复杂化学反应中的效用 (Chang 等人,2005 年)。
硼封端聚烯的合成
Das 等人(2015 年)报道了新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼烷衍生物的合成。该方法用于合成含硼白藜芦醇类似物和聚烯体系,它们是液晶显示技术中使用的材料的潜在中间体。这表明该化合物与电子应用材料的合成相关 (Das 等人,2015 年)。
丝氨酸蛋白酶抑制剂
Spencer 等人(2002 年)探索了 2-(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼烷的合成及其对丝氨酸蛋白酶(如凝血酶)的活性。这突出了该化合物在药物化学中的潜力,特别是作为酶抑制剂的构建模块 (Spencer 等人,2002 年)。
催化氢硼化
Koren-Selfridge 等人(2009 年)的一项研究描述了使用 4,4,5,5-四甲基-1,3,2-二氧杂硼烷合成硼取代的羟基环戊二烯基钌氢化物。该化合物用于醛、亚胺和酮的氢硼化,为在温和条件下催化氢硼化提供了一种新方法 (Koren-Selfridge 等人,2009 年)。
亲核加成反应
Shimizu 等人(2010 年)研究了 2-烯丙基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷在与乙烯基硅氧基缩醛的双亲核加成反应中的应用。该方法产生了 δ-羟基酯,证明了该化合物在复杂有机合成中的适用性 (Shimizu 等人,2010 年)。
脂肪生成抑制剂
Das 等人(2011 年)使用 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼烷合成了一系列含硼芪类衍生物。这些化合物对哺乳动物肝细胞中的脂肪生成表现出抑制作用,表明在降脂药物中具有潜在的治疗应用 (Das 等人,2011 年)。
作用机制
Target of Action
It is known that similar organoboron compounds are widely used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal (usually palladium), in a process known as transmetalation . This is followed by a reductive elimination step, where the organic group is transferred from the metal to an electrophile, forming a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that organoboron compounds are often used in the synthesis of various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
The result of the action of 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane largely depends on the context of its use. In the case of Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of chemical reactions. For instance, higher temperatures can lead to over-borylation of alkynes, a common issue in reactions involving boron reagents .
属性
IUPAC Name |
2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-7-8-11(2)12(9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXYCYPLLWKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579283 | |
| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356570-53-1 | |
| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356570-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)






